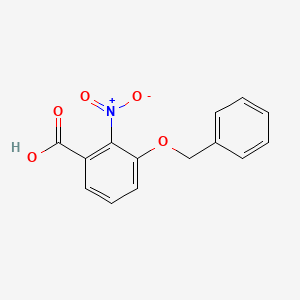

Benzoic acid, 2-nitro-3-(phenylmethoxy)-

Description

Significance of Substituted Benzoic Acids in Chemical Research

Substituted benzoic acids are a cornerstone of modern chemical research, primarily due to their prevalence in biologically active molecules and their utility as synthetic intermediates. The carboxylic acid group provides a handle for a wide array of chemical transformations, including esterification, amidation, and reduction. Furthermore, the electronic nature of the substituents on the aromatic ring can profoundly influence the acidity of the carboxylic acid and the reactivity of the ring itself towards electrophilic or nucleophilic substitution.

For instance, electron-withdrawing groups, such as the nitro group, increase the acidity of the benzoic acid. chemicalbook.com This class of compounds is integral to the development of pharmaceuticals, agrochemicals, and materials science. nist.gov Their derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. googleapis.comscbt.com

Overview of Nitroaromatic and Benzyl (B1604629) Ether Functionalities in Synthetic Design

The presence of both a nitroaromatic system and a benzyl ether functionality in Benzoic acid, 2-nitro-3-(phenylmethoxy)- imparts a rich chemical reactivity to the molecule.

Nitroaromatic Compounds: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. prepchem.com Conversely, it activates the ring for nucleophilic aromatic substitution. Nitroaromatics are crucial intermediates in the synthesis of a vast array of products, including dyes, explosives, and pharmaceuticals. prepchem.comchem960.compatsnap.com The nitro group itself can be readily reduced to an amino group, providing a gateway to a different class of compounds with diverse applications. google.com

Benzyl Ethers: Benzyl ethers are widely used as protecting groups for alcohols and phenols in multi-step organic synthesis. truman.edu The benzyl group is generally stable to a variety of reaction conditions, including acidic and basic environments, but can be selectively removed under mild conditions, most commonly through catalytic hydrogenolysis. This orthogonality makes the benzyl ether a valuable tool for chemists when planning complex synthetic routes. Substituted benzyl ethers have also been developed to allow for even more specific deprotection strategies.

A related compound, 2-Benzyloxy-3-nitro-benzoic acid benzyl ester, has been identified as an intermediate in the synthesis of antimycin, highlighting the potential role of this structural motif in the preparation of biologically active molecules.

Historical Context of Benzoic Acid Derivative Synthesis and Application Evolution

The history of benzoic acid itself dates back to the 16th century, when it was first described by Nostradamus and others through the dry distillation of gum benzoin. Its composition was later determined by Justus von Liebig and Friedrich Wöhler in the 19th century. Early industrial production methods involved the hydrolysis of benzotrichloride, though this often resulted in chlorinated impurities. A significant advancement was the development of the commercial process involving the partial oxidation of toluene, which remains a primary method of production today.

The synthesis of benzoic acid derivatives has evolved in parallel. A key reaction for the introduction of a nitro group is nitration, typically using a mixture of nitric and sulfuric acids. prepchem.com The synthesis of a related compound, 2-nitro-3-methylbenzoic acid, has been achieved through the nitration of m-toluic acid at low temperatures. This process highlights a general strategy that could be applicable to the synthesis of Benzoic acid, 2-nitro-3-(phenylmethoxy)- from 3-(phenylmethoxy)benzoic acid.

The applications of benzoic acid and its derivatives have expanded from their early use as food preservatives and in medicinal ointments to being crucial precursors in the synthesis of a wide range of materials, including plastics and complex pharmaceuticals. googleapis.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitro-3-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-14(17)11-7-4-8-12(13(11)15(18)19)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPIEZRDBMUOTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzoic Acid, 2 Nitro 3 Phenylmethoxy

Precursor-Based Synthetic Routes

The construction of Benzoic acid, 2-nitro-3-(phenylmethoxy)- can be approached from two principal retrosynthetic disconnections: the formation of the nitro group on a benzyloxy-substituted benzoic acid scaffold, or the introduction of the benzyloxy group onto a nitro-substituted benzoic acid core.

Nitration Strategies on Benzoic Acid Scaffolds

One of the primary methods for synthesizing the target compound involves the electrophilic nitration of a 3-(phenylmethoxy)benzoic acid precursor. This reaction typically employs a nitrating agent, which is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). truman.edumasterorganicchemistry.com

The directing effects of the substituents on the benzene (B151609) ring are crucial for the regioselectivity of this reaction. The carboxylic acid group is a meta-director, while the benzyloxy group is an ortho-, para-director. In the case of 3-(phenylmethoxy)benzoic acid, the positions ortho and para to the benzyloxy group are positions 2, 4, and 6. The positions meta to the carboxylic acid are 5. Therefore, the nitration is expected to occur at the 2, 4, or 6 positions. The formation of the 2-nitro isomer, the desired product, is sterically hindered to some extent by the adjacent carboxylic acid group. However, the electronic activation provided by the ether linkage at that position makes it a viable site for electrophilic attack. Careful control of reaction conditions, particularly temperature, is essential to maximize the yield of the desired 2-nitro isomer and minimize the formation of other isomers. truman.edu

Etherification and Esterification Approaches

An alternative and widely used strategy is the Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.com This approach starts with 3-hydroxy-2-nitrobenzoic acid and introduces the phenylmethoxy group via nucleophilic substitution. In this reaction, the phenolic hydroxyl group is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This is typically followed by the addition of a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride , which acts as the electrophile.

Common bases used for the deprotonation of the phenol (B47542) include potassium carbonate (K₂CO₃) or sodium hydride (NaH). wikipedia.org The choice of base and solvent is critical to the success of the reaction. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), which can solvate the cation of the base but does not participate in the reaction. wikipedia.org This method is often preferred due to its high efficiency and the generally clean nature of the SN2 reaction with a primary halide like benzyl bromide. libretexts.org

It is also conceivable to perform the etherification on the methyl ester of 3-hydroxy-2-nitrobenzoic acid, followed by saponification to yield the final carboxylic acid. This can sometimes prevent side reactions involving the carboxylic acid group. orgsyn.org

Multistep Convergent Synthesis Pathways

Convergent synthesis strategies aim to prepare different fragments of the target molecule separately and then combine them in the final steps. For Benzoic acid, 2-nitro-3-(phenylmethoxy)-, a convergent approach is less common but theoretically possible. One such pathway could involve the synthesis of a pre-functionalized aromatic ring that already contains the necessary precursors for the final groups. However, the more linear approaches described in sections 2.1.1 and 2.1.2 are generally more straightforward and efficient for this particular molecule.

Reaction Conditions and Parameter Optimization in Synthesis

The yield and purity of the final product are highly dependent on the careful control of various reaction parameters.

Solvent Effects on Reaction Yield and Selectivity

In the Williamson ether synthesis , the choice of solvent is crucial. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are favored because they effectively solvate the cation of the base, leaving the alkoxide nucleophile more reactive. wikipedia.org This enhances the rate of the desired SN2 reaction. Protic solvents, on the other hand, can solvate the nucleophile, reducing its reactivity and potentially leading to slower reaction rates.

For the nitration reaction , the solvent is typically the concentrated sulfuric acid itself, which also serves as the catalyst. In some cases, an inert co-solvent might be used, but for the nitration of benzoic acid derivatives, the mixed acid system is standard. truman.edu The high polarity of the sulfuric acid helps to dissolve the reactants and facilitate the formation of the nitronium ion.

The following table summarizes the general solvent effects on these key reactions.

| Reaction | Solvent Type | Examples | Effect on Reaction |

| Williamson Ether Synthesis | Polar Aprotic | DMF, Acetonitrile, DMSO | Increases reaction rate by solvating the counter-ion of the base, making the nucleophile more available. |

| Williamson Ether Synthesis | Protic | Alcohols, Water | Can decrease reaction rate by solvating the nucleophile through hydrogen bonding. |

| Nitration | Strong Acid | Concentrated H₂SO₄ | Acts as both solvent and catalyst, facilitating the formation of the nitronium ion. |

Temperature and Pressure Control in Industrial and Laboratory Scale Syntheses

Temperature is a critical parameter in both the nitration and etherification routes. In the nitration of benzoic acid derivatives , the reaction is highly exothermic and must be carefully controlled. Low temperatures, typically between 0 and 5 °C, are employed to prevent over-nitration (the addition of multiple nitro groups) and to improve the regioselectivity. truman.edu Higher temperatures can lead to the formation of undesired isomers and decomposition of the starting material. google.com

In the Williamson ether synthesis , the reaction temperature typically ranges from 50 to 100 °C. wikipedia.orgbyjus.com The optimal temperature depends on the specific reactants and solvent used. Higher temperatures can increase the reaction rate but may also promote side reactions, such as elimination, especially if secondary or tertiary halides are used.

Pressure is generally not a significant variable in these laboratory-scale syntheses and they are typically conducted at atmospheric pressure. google.com In an industrial setting, some oxidation processes to create benzoic acid precursors from toluenes can be run at elevated pressures, but the nitration and etherification steps for this specific compound are not typically pressure-dependent. richmond.edu

The table below outlines the general effects of temperature on the synthesis reactions.

| Reaction | Temperature Range | Effect on Reaction |

| Nitration | 0 - 5 °C | Favors mono-nitration and can influence regioselectivity. Minimizes side reactions. |

| Nitration | > 50 °C | Increases the rate of reaction but can lead to over-nitration and reduced selectivity. |

| Williamson Ether Synthesis | 50 - 100 °C | Increases reaction rate to achieve completion in a reasonable time (1-8 hours). |

| Williamson Ether Synthesis | > 100 °C | May lead to solvent boiling or increased side reactions, depending on the specific setup. |

Catalyst Selection and Activity for Specific Transformations

The successful synthesis of Benzoic acid, 2-nitro-3-(phenylmethoxy)- relies on the appropriate selection of catalysts and reagents for the key transformations.

For Nitration: The traditional and most common method for nitration involves a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.gov Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comlibretexts.org The reactivity and regioselectivity of the nitration are highly dependent on the substituents present on the aromatic ring. For substrates that are sensitive to harsh acidic conditions, alternative nitrating systems have been developed. These include inorganic nitrates supported on silica (B1680970) gel, which offer a milder and more environmentally benign approach. researchgate.netcapes.gov.br Metal-modified montmorillonite (B579905) KSF has also been shown to be an effective and reusable catalyst for the nitration of phenolic compounds. organic-chemistry.org

| Catalytic System | Substrate Type | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| HNO₃ / H₂SO₄ | General Aromatics | Highly effective, low cost | Harsh conditions, corrosive, significant acid waste | nih.gov |

| Inorganic Nitrates / Silica Gel | Various Aromatics | Milder conditions, environmentally benign | May have lower reactivity for deactivated rings | researchgate.net |

| Metal-modified Montmorillonite KSF | Phenolic Compounds | Reusable, eco-friendly, good stability | Substrate scope may be limited | organic-chemistry.org |

| Trifluoromethanesulfonic acid / HNO₃ | General Aromatics | Facile, controllable, high yields | Higher cost of catalyst | organic-chemistry.org |

For Ether Synthesis (Benzylation): The formation of the benzyloxy group is typically accomplished via the Williamson ether synthesis. This reaction is not strictly catalytic but is promoted by a base that deprotonates the hydroxyl group to form a more nucleophilic alkoxide. masterorganicchemistry.comwikipedia.org Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The resulting phenoxide then undergoes a nucleophilic substitution (Sₙ2) reaction with a benzyl halide, such as benzyl bromide. masterorganicchemistry.comyoutube.com

For more challenging substrates or to improve efficiency, palladium-catalyzed C-O cross-coupling reactions, such as the Buchwald-Hartwig etherification, represent a powerful alternative. organic-chemistry.orgyoutube.com These reactions utilize a palladium catalyst, often in combination with specialized phosphine (B1218219) ligands, to couple an aryl halide or triflate with an alcohol. nih.govorganic-chemistry.org

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Electrophilic Aromatic Substitution Mechanisms for Nitration

The nitration of the aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism proceeds through several key steps: byjus.com

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring attacks the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comyoutube.com

Deprotonation and Restoration of Aromaticity: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This restores the aromatic π-system and yields the nitroaromatic product. youtube.com

The regioselectivity of the nitration is dictated by the directing effects of the substituents already present on the ring. In the case of 3-(phenylmethoxy)benzoic acid, the benzyloxy group (-OCH₂Ph) is an ortho, para-director, while the carboxylic acid group (-COOH) is a meta-director. vedantu.com The strongly activating benzyloxy group will direct the incoming nitro group primarily to the ortho positions (2 and 6) and the para position (4). The carboxylic acid group directs to the meta position (5). The observed product, with the nitro group at the 2-position, is a result of the dominant directing effect of the benzyloxy group.

Nucleophilic Substitution Pathways on Aromatic Rings

The formation of the ether linkage in this synthesis primarily involves a nucleophilic substitution reaction.

Williamson Ether Synthesis: This is the most probable pathway. It proceeds via an Sₙ2 mechanism where the nucleophile (the phenoxide ion generated from the hydroxyl group of the benzoic acid derivative) attacks the electrophilic carbon of the benzyl halide. masterorganicchemistry.comwikipedia.org This is a bimolecular reaction where the bond formation and bond breaking occur simultaneously. wikipedia.org It is important to note that this is a nucleophilic substitution on the alkyl halide, not on the aromatic ring itself.

Nucleophilic Aromatic Substitution (SₙAr): A direct nucleophilic substitution on the aromatic ring is also a theoretical possibility, though less common for this specific transformation. The SₙAr mechanism requires a leaving group on the aromatic ring and the presence of strong electron-withdrawing groups positioned ortho and/or para to it. libretexts.orgwikipedia.org The reaction proceeds in two steps:

Addition of the Nucleophile: The nucleophile (e.g., sodium benzyloxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Elimination of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored. youtube.com For this to be a viable route to Benzoic acid, 2-nitro-3-(phenylmethoxy)-, one might start with a precursor like 3-fluoro-2-nitrobenzoic acid and react it with sodium benzyloxide. The presence of the nitro group ortho to the fluorine atom would activate the ring towards nucleophilic attack. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Oxygen Bond Formation

Modern synthetic chemistry offers powerful alternatives to classical methods. The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a versatile method for synthesizing aryl ethers. organic-chemistry.orgnrochemistry.com The catalytic cycle for the palladium-catalyzed C-O cross-coupling generally involves the following steps: nih.govwikipedia.org

Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.

Ligand Exchange/Deprotonation: The alcohol (in this case, benzyl alcohol) coordinates to the palladium center, and a base removes the hydroxyl proton to form a palladium alkoxide complex.

Reductive Elimination: The aryl group and the alkoxy group are eliminated from the palladium center, forming the desired C-O bond and regenerating the Pd(0) catalyst.

This methodology offers the advantage of often milder reaction conditions and broader functional group tolerance compared to the Williamson ether synthesis. organic-chemistry.org The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often showing superior performance. nih.gov

| Ligand | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| RockPhos | Primary and secondary alcohols with aryl halides | Rigid backbone enhances reductive elimination | nih.gov |

| L8 (a biarylphosphine) | Unactivated, electron-rich aryl halides | Improves conversions and yields for challenging substrates | nih.gov |

| Di-1-adamantyl-substituted bipyrazolylphosphine | Primary alcohols with aryl bromides and chlorides | High yields, excellent selectivity for primary alcohols | organic-chemistry.org |

| BINAP | Aryl iodides and triflates with primary amines (analogous for alcohols) | Bidentate ligand, prevents catalyst deactivation | wikipedia.org |

Green Chemistry Principles in Synthetic Design for Benzoic acid, 2-nitro-3-(phenylmethoxy)-

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be applied to the synthesis of Benzoic acid, 2-nitro-3-(phenylmethoxy)-.

For Nitration:

Alternative Reagents and Catalysts: Traditional nitration with mixed acids is hazardous and produces significant waste. nih.gov Greener alternatives include using solid acid catalysts like zeolites or clays, which are often recyclable and non-corrosive. researchgate.net The use of metal nitrates or tert-butyl nitrite (B80452) can also provide milder reaction conditions. researchgate.net

Solvent-Free and Alternative Solvents: Performing reactions under solvent-free conditions or in more environmentally benign solvents can significantly reduce waste. organic-chemistry.org

Energy Efficiency: Microwave-assisted nitration can lead to shorter reaction times, reduced energy consumption, and often improved yields. researchgate.netgordon.edu

For Ether Synthesis:

Greener Solvents: The Williamson ether synthesis often uses polar aprotic solvents like DMF or DMSO, which have toxicity concerns. acs.org Exploring greener solvent alternatives, such as those derived from glycerol (B35011), is an active area of research. rsc.orgrsc.org

Atom Economy: While effective, the Williamson synthesis has a poor atom economy due to the formation of a salt byproduct. acs.org Catalytic methods like the Buchwald-Hartwig coupling are inherently more atom-economical.

Alternative Energy Sources: Ultrasound or microwave irradiation can be used to accelerate the etherification reaction, potentially reducing the need for high temperatures and long reaction times. acs.org

| Synthetic Step | Traditional Method | Green Alternative | Green Chemistry Principle Addressed | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Solid acid catalysts (zeolites), microwave heating | Catalysis, Safer Solvents & Auxiliaries, Design for Energy Efficiency | researchgate.net |

| Nitration | HNO₃ / H₂SO₄ | Inorganic nitrates on solid supports | Safer Chemistry, Waste Prevention | researchgate.netcapes.gov.br |

| Ether Synthesis (Benzylation) | Williamson Synthesis in DMF/DMSO | Use of greener solvents (e.g., glycerol-derived), phase-transfer catalysis | Safer Solvents & Auxiliaries | rsc.orgrsc.org |

| Ether Synthesis (Benzylation) | Williamson Synthesis (stoichiometric base) | Pd-catalyzed Buchwald-Hartwig coupling | Atom Economy, Catalysis | organic-chemistry.orgnrochemistry.com |

By integrating these advanced catalytic systems and green chemistry principles, the synthesis of Benzoic acid, 2-nitro-3-(phenylmethoxy)- and related compounds can be made more efficient, selective, and environmentally sustainable.

Chemical Reactivity and Transformation of Benzoic Acid, 2 Nitro 3 Phenylmethoxy

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but is itself susceptible to reduction and can participate in cyclization reactions.

The reduction of the nitro group on an aromatic ring is a fundamental and widely used transformation in organic synthesis. This process can yield a variety of nitrogen-containing functional groups, with the primary amino group being the most common product. The specific outcome depends on the reagents and reaction conditions employed.

The conversion of an aromatic nitro group to an amine can be achieved through several methods, including catalytic hydrogenation or the use of metallic reducing agents. wikipedia.org Common catalysts for hydrogenation include palladium-on-carbon (Pd/C), platinum(IV) oxide, or Raney nickel. oup.com Alternatively, easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium are effective for this reduction. wikipedia.org A key challenge in the reduction of nitro-substituted benzoic acids is the potential for side reactions involving the carboxylic acid. However, methods for the selective reduction of the nitro group have been developed. For instance, using hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder can selectively and rapidly reduce aromatic nitro groups to amines at room temperature, leaving the carboxylic acid group intact. oup.com

The reduction process is understood to occur in a stepwise manner. The six-electron reduction transforms the nitro group (R-NO₂) sequentially into a nitroso (R-NO), then an N-hydroxylamino (R-NHOH), and finally the amino (R-NH₂) functional group. wikipedia.org By carefully controlling the reaction conditions and choosing specific reagents, it is possible to isolate these intermediates.

Hydroxylamines : The reduction can be stopped at the hydroxylamine (B1172632) stage using reagents like zinc dust with ammonium (B1175870) chloride or through catalytic methods with Raney nickel and hydrazine at controlled temperatures (0-10 °C). oup.comyoutube.com

Oximes : The use of metal salts such as tin(II) chloride (SnCl₂) can lead to the formation of oximes. oup.com

Azo and Hydrazine Compounds : Under different conditions, other nitrogen-containing products can be formed. Treatment with excess zinc metal can result in N,N'-diarylhydrazine compounds, while metal hydrides, which are typically avoided for aniline (B41778) synthesis, tend to produce azo compounds. oup.com

Table 1: Products of Nitro Group Reduction

| Product Functional Group | Typical Reagents | Reference |

|---|---|---|

| Amine (-NH₂) | H₂ with Pd/C, Pt, or Ni; Fe, Sn, or Zn in acid; Zn/Mg with hydrazine glyoxylate | wikipedia.orgoup.com |

| Hydroxylamine (-NHOH) | Zn with NH₄Cl; Raney Ni with hydrazine (low temp) | oup.comyoutube.com |

| Oxime (=NOH) | SnCl₂ | oup.com |

| Azo Compound (-N=N-) | Metal hydrides (e.g., LiAlH₄) | wikipedia.orgoup.com |

| Hydrazine (-NH-NH-) | Excess Zn metal | oup.com |

The ortho positioning of the nitro and carboxylic acid groups in "Benzoic acid, 2-nitro-3-(phenylmethoxy)-" creates a scaffold ripe for intramolecular cyclization reactions. These reactions often proceed after an initial transformation of the nitro group.

A common pathway involves the reduction of the nitro group to a hydroxylamine, which can then undergo dehydration and cyclization. The reduction of 2-nitrobenzoic acid to 2-hydroxylaminobenzoic acid, followed by cyclization, is a known method for synthesizing 2,1-benzisoxazol-3(1H)-one, albeit sometimes in low yields. wikipedia.org

The nitro group itself can participate more directly. Strong Brønsted acid-catalyzed intramolecular cyclization of related methyl 3-aryl-2-nitropropionates can form 4H-1,2-benzoxazines, where an oxygen atom from the nitro group becomes part of the new heterocyclic ring. chemicalforums.com Another example is the "nitro-facilitated 5-Exo-dig" cyclization of 2-(2'-nitrophenylethynyl)benzoic acids, which serves as a key step in the synthesis of complex indeno[1,2-b]indoles. chemrevlett.com

Furthermore, transition-metal-free intramolecular redox cyclization has been demonstrated in related systems like 2-nitrobenzyl alcohol, which proceeds through a 2-nitrosobenzaldehyde intermediate to form cinnolines. nih.gov These examples highlight the potential for the 2-nitrobenzoic acid framework to undergo cyclization, leveraging the reactivity of the nitro group or its reduced derivatives in concert with a neighboring functional group.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling the synthesis of numerous derivatives through reactions like esterification, amide formation, and conversion to more reactive species such as acyl halides.

Esterification of nitrobenzoic acids can be accomplished through various standard methods. One approach involves reacting the acid with an excess of an alcohol (e.g., C1-C3 alkanols) in the presence of a strong acid catalyst like a polyfluoroalkanesulfonic acid at elevated temperatures (60-120 °C). Another method uses an acid catalyst such as sulfuric acid or a toluenesulfonic acid with azeotropic distillation to remove the water formed during the reaction, driving the equilibrium towards the ester product. nih.gov The ethyl ester of the related compound 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid is a documented example of such a derivative. scribd.com

Amide formation is another key transformation. Carboxylic acids can be coupled with amines using a coupling reagent to facilitate the reaction. masterorganicchemistry.com For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) has been used effectively for synthesizing dipeptides. masterorganicchemistry.com Alternatively, the reaction can proceed without a dedicated coupling reagent by first converting the carboxylic acid into a more reactive intermediate, such as a mixed anhydride (B1165640), which then reacts with the amine. ncert.nic.in The formation of amides like 5-Nitro-2-(3-phenylpropylamino)benzoic acid demonstrates this type of conversion on a nitrobenzoic acid core.

The removal of the carboxyl group (decarboxylation) from aromatic acids typically requires harsh conditions, as the C-C bond is strong. However, the presence and position of substituents on the ring can significantly influence this reaction. For nitrobenzoic acids, thermal decarboxylation has been studied in high-boiling solvents like glycerol (B35011) at temperatures between 210-250°C. oup.comoup.com

Research has shown that 2-nitrobenzoic acid behaves differently from its meta and para isomers during thermal decarboxylation. oup.com While the m- and p-isomers are thought to proceed via a unimolecular electrophilic substitution (S_E1) mechanism, the ortho isomer follows a bimolecular (S_E2) mechanism, which is acid-catalyzed. oup.comoup.com The rate of decarboxylation for the ortho isomer is slower than its counterparts but can be increased by the addition of an acid. oup.com This difference is attributed to steric effects, where the ortho-nitro group is twisted out of the plane of the benzene (B151609) ring, altering its electronic influence. oup.com The risk of decarboxylation is also a known consideration during other reactions; for instance, careful pH control is required during certain nitration procedures to prevent the unwanted loss of the carboxyl group.

Catalytic methods also offer potential pathways. While not demonstrated directly on the title compound, multifunctional catalysts have been used for the tandem reduction and decarboxylation of related molecules. In this pathway, a nitro-substituted benzoic acid is first reduced to an aminobenzoic acid, which then undergoes catalytic decarboxylation to yield an aniline derivative.

The carboxylic acid can be readily converted into more reactive acyl halides, most commonly acyl chlorides. This transformation is a gateway to synthesizing a wide array of other derivatives, including esters and amides under milder conditions. Several reagents are effective for this conversion.

Thionyl chloride (SOCl₂) is widely used, often in the presence of a weak base like pyridine, to produce the acyl chloride along with gaseous byproducts (SO₂ and HCl), which simplifies purification. Other common chlorinating agents include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). Oxalyl chloride is another effective reagent for this purpose. Detailed procedures for converting p-nitrobenzoic acid and 2-chloro-4-fluoro-5-nitrobenzoic acid into their respective acyl chlorides have been well-documented, demonstrating the applicability of these methods to nitro-substituted aromatic acids. Acid anhydrides, which are also highly reactive carboxylic acid derivatives, can be formed and used as intermediates for subsequent reactions, such as amide formation. ncert.nic.in

Table 2: Reagents for Acyl Chloride Formation

| Reagent | Formula | Typical Byproducts | Reference |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl |

Transformations Involving the Phenylmethoxy Group

The phenylmethoxy group, commonly known as a benzyl (B1604629) ether, serves as a protective group for the hydroxyl function at the C3 position. Its removal (deprotection) or cleavage is a key transformation for unmasking the phenol (B47542), which can be a crucial step in the synthesis of more complex molecules.

Deprotection of the benzyl ether in molecules like Benzoic acid, 2-nitro-3-(phenylmethoxy)- can be achieved through several methods. The choice of method is critical to avoid unwanted reactions with the nitro and carboxylic acid groups.

Hydrogenolysis: This is the most common method for benzyl ether cleavage. It typically involves reaction with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C).

Challenge: A significant challenge in this specific molecule is the presence of the nitro group. Standard hydrogenolysis conditions that cleave the benzyl ether will also readily reduce the nitro group to an amino group. This concurrent reduction may be a desired outcome, leading to the formation of 2-amino-3-hydroxybenzoic acid, or an unwanted side reaction if only the ether cleavage is intended.

Acid-Catalyzed Cleavage: Strong acids can be used to cleave benzyl ethers. Reagents like trifluoroacetic acid (TFA) or hydrobromic acid (HBr) can effect debenzylation. clockss.orgnih.gov The stability of the resulting benzyl cation makes this pathway viable. However, the conditions must be carefully chosen to prevent undesired side reactions on the deactivated aromatic ring.

Oxidative Deprotection: Oxidative methods can also be employed. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is known to deprotect p-methoxybenzyl (PMB) ethers, a related protecting group. clockss.org While the benzyloxy group itself is stable to DDQ under certain conditions, this highlights a class of reagents that could be explored for selective deprotection. clockss.org

Table 1: Deprotection Strategies for Benzyl Ethers

| Method | Typical Reagents | Potential Effect on Target Molecule | Reference |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Cleaves benzyl ether and reduces nitro group | Generic |

| Acid-Catalyzed Cleavage | TFA, HBr, BBr₃ | Cleaves benzyl ether; requires harsh conditions | clockss.orgorganic-chemistry.org |

| Oxidative Cleavage | DDQ (for activated benzyl ethers) | May be selective, but reactivity is substrate-dependent | clockss.org |

The cleavage of the ether bond in the phenylmethoxy group typically proceeds through mechanisms involving protonation of the ether oxygen, making the adjacent benzylic carbon more electrophilic.

In an acidic medium, the reaction follows either an Sₙ1 or Sₙ2 pathway. nih.gov

Sₙ1 Mechanism: The ether oxygen is first protonated by a strong acid. The resulting oxonium ion is a good leaving group (a phenol). Departure of the leaving group is facilitated by the formation of a highly stable secondary benzylic carbocation. This carbocation is then captured by a nucleophile (e.g., a halide from the acid or a water molecule). Given the stability of the benzyl carbocation, this Sₙ1 pathway is generally favored for benzyl ethers.

Sₙ2 Mechanism: A nucleophile directly attacks the benzylic carbon, displacing the phenoxide leaving group. This pathway is less common for benzyl ethers unless a very strong nucleophile is present and steric hindrance is minimal.

The choice of solvent can also influence the reaction, with polar, protic solvents favoring the Sₙ1 mechanism. nih.gov

Aromatic Ring Functionalization and Derivatization

Further functionalization of the aromatic ring of Benzoic acid, 2-nitro-3-(phenylmethoxy)- is challenging due to the electronic properties of the existing substituents. The ring is substituted with two powerful electron-withdrawing groups (EWG), the nitro (-NO₂) and carboxylic acid (-COOH) groups, and one electron-donating group (EDG), the phenylmethoxy (-OCH₂Ph) group. The EWGs strongly deactivate the ring towards electrophilic aromatic substitution.

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org

For Benzoic acid, 2-nitro-3-(phenylmethoxy)-, there are two potential DMGs:

Carboxylic Acid Group: The carboxylate, formed by initial deprotonation of the acidic proton with the organolithium base, is a known DMG. It directs metalation to the C6 position. organic-chemistry.orgrsc.org Studies on unprotected 2-methoxybenzoic acid show that treatment with s-BuLi/TMEDA leads to exclusive deprotonation at the position ortho to the carboxylate. organic-chemistry.org

Phenylmethoxy Group: The ether oxygen can also act as a DMG, directing metalation to its ortho positions (C2 and C4).

Halogenation and sulfonation are classic electrophilic aromatic substitution reactions. The regioselectivity of these reactions on the target molecule's benzene ring is determined by the cumulative directing effects of the three substituents.

-COOH group: Deactivating and meta-directing (to C5).

-NO₂ group: Strongly deactivating and meta-directing (to C5).

-OCH₂Ph group: Activating and ortho, para-directing (to C4 and C6).

The directing effects converge on the C5 position as the most likely site for substitution (meta to both deactivators) and the C4 and C6 positions (ortho and para to the activator). However, the powerful deactivating influence of the nitro and carboxyl groups typically overrides the activating effect of the ether. Electrophilic substitution, if it occurs, would require very harsh conditions (e.g., fuming sulfuric acid for sulfonation or a Lewis acid catalyst for halogenation) and would be expected to proceed slowly, with a strong preference for substitution at the C5 position. masterorganicchemistry.comlibretexts.org

This refers to chemical transformations of the existing functional groups attached to the benzene ring, rather than substitution on the ring itself.

Reactions of the Carboxylic Acid Group: The carboxylic acid can undergo standard transformations.

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) would yield the corresponding ester.

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride would convert the carboxylic acid to the more reactive acyl chloride. nih.gov This intermediate can then be used to form amides, esters, and other derivatives.

Reactions of the Nitro Group: The nitro group is a versatile functional group that can be readily transformed.

Reduction to an Amine: The most common reaction of the aromatic nitro group is its reduction to an amine (-NH₂). This can be achieved with various reducing agents. As mentioned earlier, catalytic hydrogenation (H₂/Pd-C) would also cleave the benzyl ether. To preserve the ether, other reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid are often used. This transformation would yield 2-amino-3-(phenylmethoxy)benzoic acid.

Table 2: Potential Side-Chain Modifications

| Functional Group | Transformation | Typical Reagents | Product |

|---|---|---|---|

| Carboxylic Acid | Acid Chloride Formation | Thionyl chloride (SOCl₂) | 2-nitro-3-(phenylmethoxy)benzoyl chloride |

| Carboxylic Acid | Esterification | Methanol (B129727) (MeOH), H₂SO₄ (cat.) | Methyl 2-nitro-3-(phenylmethoxy)benzoate |

| Nitro Group | Reduction | Fe / Acetic Acid or SnCl₂ / HCl | 2-amino-3-(phenylmethoxy)benzoic acid |

| Nitro Group & Phenylmethoxy Group | Reduction & Hydrogenolysis | H₂, Pd/C | 2-amino-3-hydroxybenzoic acid |

Synthesis and Chemical Properties of Benzoic Acid, 2 Nitro 3 Phenylmethoxy Derivatives and Analogues

Design and Synthesis of Structurally Modified Analogues

The inherent reactivity of the three primary functional groups—the nitrophenyl ring, the phenylmethoxy substituent, and the carboxylic acid—provides multiple avenues for structural diversification.

Variations in the Nitrophenyl Moiety

The nitrophenyl group is a key site for chemical modification, primarily through reactions of the nitro group itself. The most significant transformation is the reduction of the nitro group to an amine, which opens up a vast landscape of subsequent chemical reactions.

The reduction of the nitro group on "Benzoic acid, 2-nitro-3-(phenylmethoxy)-" or its ester derivatives yields 2-amino-3-(phenylmethoxy)benzoic acid. smolecule.com This transformation is typically achieved through catalytic hydrogenation using catalysts like Raney Nickel or palladium on carbon (Pd/C) in a hydrogen atmosphere. google.comgoogle.com Chemical reducing agents such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can also be employed for this purpose. google.com

The resulting 2-amino-3-(phenylmethoxy)benzoic acid is a valuable intermediate. The newly formed amino group can undergo a plethora of reactions, including diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents such as halogens (Cl, Br), cyano (CN), or hydroxyl (OH) groups in place of the original nitro functionality. quora.comprepchem.com

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| 2-nitro-3-methylbenzoic acid | H₂, Pd/C, solvent | 2-amino-3-methylbenzoic acid | google.com |

| Nitrobenzoic acid derivative | Hydrazine hydrate, Raney-Ni, solvent, 40-110°C | Aminobenzoic acid derivative | google.com |

| 4-(2-acetaminoethyl)-3-nitro-benzoic acid | Catalytic hydrogenation | 4-(2-acetaminoethyl)-3-amino-benzoic acid | prepchem.com |

| Aniline (B41778) derivative | NaNO₂, HCl | Diazonium salt | quora.com |

This table presents representative reactions for the modification of the nitrophenyl moiety, based on analogous compounds.

Modifications of the Phenylmethoxy Substituent

The phenylmethoxy group, also known as a benzyloxy group, can be modified to alter the steric and electronic properties of the molecule. A primary modification is the cleavage of the benzyl (B1604629) ether to reveal a phenolic hydroxyl group. This deprotection is often accomplished by catalytic hydrogenation, where the benzyl group is cleaved simultaneously with the reduction of the nitro group.

Alternatively, specific conditions can be used for debenzylation without affecting the nitro group. While direct examples for "Benzoic acid, 2-nitro-3-(phenylmethoxy)-" are not prevalent in literature, methods developed for similar structures, such as o-nitrobenzyl ethers, can be applied. For instance, treatment with a strong base like aqueous sodium hydroxide (B78521) in methanol (B129727) has been shown to cleave o-nitrobenzyl ethers. caltech.edu Other methods include the use of strong acids like trifluoroacetic acid (TFA) in the presence of a cation scavenger like pentamethylbenzene (B147382) to facilitate the removal of benzyl groups from phenolic oxygens. scispace.com

Further modifications can be made to the phenyl ring of the benzyloxy group itself, such as introducing substituents through electrophilic aromatic substitution, though this is less common than modifications at the other functional sites.

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| o-Nitrobenzyl protected oxindole | 20% aq. NaOH, MeOH, 75°C | Deprotected oxindole | caltech.edu |

| O-Benzyltyrosine | Trifluoroacetic acid (TFA), Pentamethylbenzene | Deprotected tyrosine | scispace.com |

This table illustrates methods for the cleavage of benzyl ethers, which are applicable to the phenylmethoxy substituent of the title compound.

Alterations to the Carboxylic Acid Functionality

The carboxylic acid group of "Benzoic acid, 2-nitro-3-(phenylmethoxy)-" is readily converted into a variety of other functional groups, most commonly esters and amides.

Esterification: The formation of esters, such as the methyl ester, can be achieved by reacting the carboxylic acid with the corresponding alcohol (e.g., methanol) under acidic catalysis. smolecule.com This is a standard transformation that facilitates subsequent reactions or purification steps.

Amide Formation: The synthesis of amides is a crucial modification, often leading to compounds with significant biological activity. The carboxylic acid can be activated to facilitate amide bond formation with a primary or secondary amine. A common method involves converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with an amine to form the desired amide. organic-chemistry.org Alternatively, direct amide formation can be achieved using peptide coupling reagents, which are discussed in more detail in section 4.2.2.

The ester functionality can also be converted directly to an amide through aminolysis, often requiring heat or catalysis. organic-chemistry.org

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| Benzoic acid, 2-nitro-3-(phenylmethoxy)- | Methanol, Acid catalyst | Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester | smolecule.com |

| 4-methyl-3-nitrobenzoic acid | 1. SOCl₂; 2. p-Anisidine, triethylamine | N-(4-methoxyphenyl)-4-methyl-3-nitrobenzamide | researchgate.net |

| Nitro-substituted benzoic acid esters | Ammonia, Polyhydric alcohol, 110-120°C | Nitro-substituted aminobenzoic acid amides | organic-chemistry.org |

This table provides examples of ester and amide formation from analogous nitrobenzoic acids.

Synthesis of Complex Molecular Architectures Incorporating the Benzoic Acid, 2-nitro-3-(phenylmethoxy)- Scaffold

The functional groups on the "Benzoic acid, 2-nitro-3-(phenylmethoxy)-" scaffold make it an excellent starting point for the synthesis of more complex molecules, including various heterocyclic systems and bioconjugates.

Incorporation into Heterocyclic Ring Systems

A key synthetic strategy involves the reduction of the 2-nitro group to a 2-amino group, followed by intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems. The resulting 2-amino-3-(phenylmethoxy)benzoic acid is an anthranilic acid derivative, a classic precursor for quinazolinones. organic-chemistry.orgresearchgate.netrsc.orgnih.govnih.gov

For example, reacting the 2-amino derivative with an acid anhydride (B1165640) (like acetic anhydride) can lead to the formation of a benzoxazinone (B8607429) intermediate. This intermediate can then be reacted with a nitrogen nucleophile, such as an amine or hydrazine, to construct the quinazolinone ring system. researchgate.net This approach allows for the synthesis of a diverse library of 2,3-disubstituted quinazolinones. Other methods include the direct condensation of 2-aminobenzamides with aldehydes or other carbonyl compounds. organic-chemistry.org

| Starting Material (Post-Nitro Reduction) | Reagents and Conditions | Heterocyclic Product | Reference(s) |

| 2-Aminobenzoic acid | Acetic anhydride, then a primary amine | 2-Methyl-3-substituted-quinazolin-4(3H)-one | researchgate.net |

| 2-Aminobenzamide | Aldehydes, p-toluenesulfonic acid, then PIDA | 4(3H)-Quinazolinone | organic-chemistry.org |

| Isatoic Anhydride (from 2-aminobenzoic acid) | Primary amines, benzyl halides | 2,3-Disubstituted quinazolin-4(3H)-ones | organic-chemistry.org |

This table outlines common methods for synthesizing quinazolinones from anthranilic acid derivatives, which can be obtained from the title compound.

Conjugation with Peptides or Other Biomolecules (chemical synthesis aspect only)

The carboxylic acid functionality of "Benzoic acid, 2-nitro-3-(phenylmethoxy)-" allows for its conjugation to the N-terminus of peptides or other amine-containing biomolecules through amide bond formation. This process requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine group of the peptide.

Modern peptide coupling reagents are highly efficient for this purpose. Commonly used reagents include uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). creative-peptides.compeptide.comchemicalbook.comchemicalbook.comsigmaaldrich.com

The general procedure involves dissolving "Benzoic acid, 2-nitro-3-(phenylmethoxy)-", the peptide (with its N-terminus deprotected), a coupling reagent (like HATU), and a non-nucleophilic base (such as diisopropylethylamine, DIPEA) in a suitable aprotic solvent like dimethylformamide (DMF). The coupling reagent activates the carboxylic acid by forming a highly reactive O-acylisourea or active ester intermediate, which is then readily attacked by the peptide's N-terminal amine to form a stable amide bond. creative-peptides.comchemicalbook.com This method is widely used due to its high yields and low rates of racemization. creative-peptides.com

| Carboxylic Acid | Amine Component | Coupling Reagent/Base | Solvent | Product | Reference(s) |

| Benzoic acid, 2-nitro-3-(phenylmethoxy)- | Peptide-NH₂ | HATU / DIPEA | DMF | Peptide Conjugate | creative-peptides.comchemicalbook.comsigmaaldrich.com |

| Benzoic acid, 2-nitro-3-(phenylmethoxy)- | Peptide-NH₂ | HBTU / HOBt / DIPEA | DMF | Peptide Conjugate | creative-peptides.comchemicalbook.com |

This table describes standard peptide coupling conditions applicable for conjugating the title compound to an amine-containing molecule.

Oligomerization and Polymerization Derived from the Compound

Currently, there is a lack of published research specifically detailing the oligomerization or polymerization of "Benzoic acid, 2-nitro-3-(phenylmethoxy)-". The unique combination of the carboxylic acid, the electron-withdrawing nitro group, and the bulky benzyloxy substituent presents a complex monomer for polymerization.

General polymerization strategies for benzoic acid derivatives often involve transforming the carboxylic acid into a more reactive functional group. For instance, polyesterification would require activation of the carboxylic acid or its conversion to an acyl chloride or ester. The presence of the nitro group could potentially interfere with certain polymerization catalysts or reaction conditions.

While the polymerization of other substituted benzoic acids has been explored, direct extrapolation to "Benzoic acid, 2-nitro-3-(phenylmethoxy)-" is not scientifically rigorous without experimental data. For example, studies on the laccase-mediated oligomerization of 4-hydroxybenzoic acid demonstrate the potential for enzymatic polymerization of phenolic acids, but the subject compound lacks the hydroxyl group necessary for this specific type of reaction. researchgate.net Similarly, research on the use of benzoic acid as a catalyst for ring-opening polymerization of lactones is not directly relevant to its own polymerization. rsc.org

Without dedicated studies, any discussion on the potential polymers derived from "Benzoic acid, 2-nitro-3-(phenylmethoxy)-", their structures, or properties would be purely speculative.

Stereoselective and Regioselective Synthesis of Derivatives

The literature is similarly sparse regarding the stereoselective and regioselective synthesis of derivatives starting from "Benzoic acid, 2-nitro-3-(phenylmethoxy)-". The inherent asymmetry of the substitution pattern on the benzene (B151609) ring (positions 1, 2, and 3) means that further reactions could lead to various regioisomers. Achieving high regioselectivity in subsequent transformations would be a significant synthetic challenge.

For instance, selective reduction of the nitro group to an amine without affecting the carboxylic acid or the benzyloxy group would be a key transformation. While various methods exist for the reduction of nitroarenes, the specific conditions required for this substrate to achieve high selectivity and yield are not documented.

Furthermore, there is no available research on the use of "Benzoic acid, 2-nitro-3-(phenylmethoxy)-" as a starting material for the synthesis of chiral, non-racemic derivatives. General principles of stereoselective synthesis, such as the use of chiral auxiliaries or catalysts, have been extensively reviewed but have not been applied to this specific molecule. nih.gov The development of stereoselective methods would be essential for creating enantiomerically pure compounds for applications in areas like medicinal chemistry or materials science.

A patent for the synthesis of 2-nitro-3-methylbenzoic acid describes achieving high selectivity for the desired isomer during the nitration of m-toluic acid, which highlights the importance and challenge of regiocontrol in the synthesis of substituted nitrobenzoic acids. google.com However, this pertains to the synthesis of a precursor and not to the selective derivatization of "Benzoic acid, 2-nitro-3-(phenylmethoxy)-".

Due to the absence of specific research data, it is not possible to provide detailed research findings or data tables on the oligomerization, polymerization, or stereoselective and regioselective synthesis of derivatives of "Benzoic acid, 2-nitro-3-(phenylmethoxy)-".

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For "Benzoic acid, 2-nitro-3-(phenylmethoxy)-", a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals, as well as insights into the molecule's conformation.

A full assignment of the ¹H and ¹³C NMR spectra is the foundation of structural elucidation. While a standard ¹H NMR spectrum provides information on the chemical environment and multiplicity of protons, and a ¹³C NMR spectrum reveals the number of unique carbon environments, complex aromatic and substituted systems often exhibit signal overlap and require more sophisticated techniques for unambiguous assignment. docbrown.infodocbrown.info

¹H NMR Spectroscopy : The ¹H NMR spectrum of "Benzoic acid, 2-nitro-3-(phenylmethoxy)-" is expected to show distinct signals for the aromatic protons on both the benzoic acid and the phenylmethoxy rings, as well as a characteristic signal for the benzylic methylene (B1212753) protons (-OCH₂-). The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift. docbrown.info The aromatic region would be complex due to the substitution pattern.

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum would display signals for all 14 carbon atoms in the molecule, including the carboxyl carbon, the carbons of the two aromatic rings, and the benzylic carbon. docbrown.infofiu.edu The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating phenylmethoxy group.

COSY (Correlation Spectroscopy) : This two-dimensional experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.eduyoutube.com For the target molecule, COSY would be instrumental in tracing the connectivity of the protons within the benzoic acid ring system and separately within the phenyl ring of the phenylmethoxy group. For instance, it would show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each CH group in the aromatic rings and the -OCH₂- group would produce a cross-peak in the HSQC spectrum, directly linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.comresearchgate.net This technique is crucial for identifying quaternary carbons (which are not observed in HSQC) and for piecing together the molecular fragments. For example, the benzylic protons (-OCH₂-) would show an HMBC correlation to the carbon of the benzoic acid ring to which the oxygen is attached (C-3), as well as to the ipso-carbon of the phenyl ring. The proton at position 4 of the benzoic acid ring would be expected to show a ³J correlation to the carboxyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for Benzoic acid, 2-nitro-3-(phenylmethoxy)- Note: These are predicted values based on the analysis of similar compounds and general substituent effects. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted HMBC Correlations (from Proton) |

| COOH | ~12-13 (broad s) | ~165-170 | C-1, C-2, C-6 |

| H-4 | ~7.6-7.8 (t) | ~120-125 | C-2, C-5, C-6, COOH |

| H-5 | ~7.3-7.5 (t) | ~130-135 | C-1, C-3, C-4, C-6 |

| H-6 | ~7.8-8.0 (d) | ~125-130 | C-1, C-2, C-4, C-5, COOH |

| -OCH₂- | ~5.2-5.4 (s) | ~70-75 | C-3, Phenyl ipso-C |

| Phenyl H (ortho) | ~7.3-7.5 (d) | ~127-129 | Phenyl ipso-C, Phenyl meta-C |

| Phenyl H (meta) | ~7.2-7.4 (t) | ~128-130 | Phenyl ortho-C, Phenyl para-C |

| Phenyl H (para) | ~7.1-7.3 (t) | ~126-128 | Phenyl meta-C |

The presence of the bulky nitro and phenylmethoxy groups ortho to each other on the benzoic acid ring introduces the potential for hindered rotation (atropisomerism) around the C-C bond connecting the phenyl ring and the carboxylic acid group, as well as around the C-O bond of the ether linkage. Dynamic NMR (DNMR) spectroscopy is the technique of choice for investigating such conformational dynamics.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the rate of rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rotation slows down, and if the energy barrier is sufficiently high, the signals may broaden and eventually decoalesce into separate signals for each conformer. Analysis of these line shape changes allows for the determination of the activation energy (ΔG‡) for the rotational process. For "Benzoic acid, 2-nitro-3-(phenylmethoxy)-", DNMR could provide quantitative information on the rotational barriers, offering insights into the steric hindrance imposed by the substituents.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a fundamental technique for determining the elemental composition of a molecule and for obtaining structural information through the analysis of its fragmentation patterns.

HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of the molecular ion. For "Benzoic acid, 2-nitro-3-(phenylmethoxy)-" (C₁₄H₁₁NO₅), the expected accurate mass of the molecular ion [M] would be precisely calculated.

Electrospray ionization (ESI) is a soft ionization technique that would likely be used, producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and then fragmented, would provide valuable structural information. The fragmentation pattern is a fingerprint of the molecule and can be used to confirm the connectivity of the different functional groups.

Table 2: Predicted Key Fragment Ions for Benzoic acid, 2-nitro-3-(phenylmethoxy)- in ESI-MS/MS Note: These are predicted fragmentation pathways. The relative intensities of the fragments would depend on the experimental conditions.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| [M-H]⁻ (272.06) | 226.06 | NO₂ | Deprotonated 3-(phenylmethoxy)benzoic acid |

| [M-H]⁻ (272.06) | 182.07 | C₇H₅O | Ion resulting from cleavage of the ether bond |

| [M-H]⁻ (272.06) | 121.03 | C₇H₅NO₃ | Benzoate anion |

| [M+H]⁺ (274.07) | 256.06 | H₂O | Loss of water from the carboxylic acid |

| [M+H]⁺ (274.07) | 183.07 | C₇H₅O | Protonated 2-nitrobenzoic acid after ether cleavage |

| [M+H]⁺ (274.07) | 91.05 | C₈H₅NO₅ | Tropylium ion from the benzyl (B1604629) group |

Ion mobility spectrometry (IMS) coupled with mass spectrometry (IMS-MS) is an advanced technique that separates ions in the gas phase based on their size, shape, and charge. nih.govwikipedia.orgwikipedia.org This provides an additional dimension of separation to conventional LC-MS, which can be particularly useful for separating isomers that are difficult to resolve by chromatography alone. nih.gov

In an IMS-MS experiment, ions are passed through a drift tube filled with a buffer gas under the influence of an electric field. Their drift time through the tube is a function of their rotationally averaged collision cross-section (CCS), which is a measure of their three-dimensional shape. For "Benzoic acid, 2-nitro-3-(phenylmethoxy)-", IMS-MS could potentially be used to separate different conformers or atropisomers if they exist as stable species in the gas phase. The experimentally determined CCS value could also be compared with theoretical values calculated for different conformations to provide further structural insights. nih.gov

X-ray Diffraction (XRD) Crystallography

The analysis would reveal the dihedral angles between the phenyl ring, the carboxylic acid group, and the nitro group, providing a clear picture of the steric strain within the molecule. Furthermore, XRD would elucidate the intermolecular interactions, such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules to form dimers) and π-π stacking, which govern the crystal packing. This information is crucial for understanding the solid-state properties of the compound. While no crystal structure for the title compound is currently available in public databases, the structures of related benzoic acid derivatives have been extensively studied, providing a basis for predicting the likely solid-state conformation. nih.gov For instance, in many substituted benzoic acids, the carboxylic acid group is twisted out of the plane of the benzene (B151609) ring. chemicalbook.com

Single-Crystal X-ray Structure Determination

No published single-crystal X-ray structure for "Benzoic acid, 2-nitro-3-(phenylmethoxy)-" was found. A hypothetical data table for such a study would include the following parameters:

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₁₄H₁₁NO₅ |

| Formula Weight | 273.24 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor (%) | Data not available |

Conformational Analysis and Intermolecular Interactions in Solid State

The data from an SC-XRD experiment would allow for a detailed conformational analysis. Key aspects would include the dihedral angles between the phenyl ring, the carboxylic acid group, and the nitro group. Steric hindrance between the adjacent nitro and benzyloxy groups would likely force the nitro group and the carboxylic acid group to twist out of the plane of the benzene ring. researchgate.net

Furthermore, the analysis would reveal intermolecular interactions that stabilize the crystal lattice. For substituted benzoic acids, hydrogen bonding is a dominant interaction, typically forming dimeric structures between the carboxylic acid groups of two molecules. researchgate.net Other potential interactions for this specific compound would include π-π stacking between aromatic rings and C-H···O interactions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. Each functional group vibrates at characteristic frequencies, providing a "fingerprint" spectrum. For "Benzoic acid, 2-nitro-3-(phenylmethoxy)-", key vibrational modes would be expected for the carboxylic acid, nitro, and ether groups.

While specific spectra for the target compound are unavailable, a general table of expected absorption ranges for its functional groups can be compiled based on established spectroscopic data for similar compounds. ucl.ac.ukscribd.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Carboxylic Acid (C=O) | Stretching | 1720 - 1680 |

| Nitro Group (NO₂) | Asymmetric Stretching | 1560 - 1520 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Nitro Group (NO₂) | Symmetric Stretching | 1360 - 1320 |

| Ether (Ar-O-C) | Asymmetric Stretching | 1275 - 1200 |

| Ether (Ar-O-C) | Symmetric Stretching | 1075 - 1020 |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophores in "Benzoic acid, 2-nitro-3-(phenylmethoxy)-" are the nitro-substituted benzene ring and the benzyloxy group. The presence of the electron-withdrawing nitro group and the electron-donating benzyloxy group on the aromatic ring would influence the energy of the π → π* transitions.

A UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would show one or more absorption maxima (λ_max). The position and intensity (molar absorptivity, ε) of these peaks are characteristic of the compound's electronic structure. No experimental UV-Vis data for this compound has been published.

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for assessing the purity of a compound and for analyzing it within complex mixtures. researchgate.net The chromatography step separates the components of a sample, and the mass spectrometer provides mass information for each component, aiding in its identification.

In GC-MS, the compound would be separated based on its boiling point and interaction with the column's stationary phase, yielding a characteristic retention time. The mass spectrometer would then fragment the molecule, producing a unique mass spectrum that is determined by its structure. For LC-MS, separation is based on polarity, and it is often more suitable for less volatile or thermally sensitive compounds like benzoic acid derivatives.

Specific retention times and mass fragmentation patterns for "Benzoic acid, 2-nitro-3-(phenylmethoxy)-" are not available due to the absence of published studies utilizing these techniques for this compound.

Computational and Theoretical Investigations of Benzoic Acid, 2 Nitro 3 Phenylmethoxy

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule's properties at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics of a molecule.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the ground-state electronic structure of organic molecules like Benzoic acid, 2-nitro-3-(phenylmethoxy)-.

A typical DFT study would begin by optimizing the molecule's geometry. This involves finding the lowest energy arrangement of its atoms. For this molecule, key structural parameters of interest would be the dihedral angles between the carboxylic acid group, the nitro group, and the plane of the benzene (B151609) ring. Due to steric hindrance between the adjacent nitro and phenylmethoxy groups, and the carboxylic acid group, it is expected that these functional groups would be significantly twisted out of the aromatic plane.

Table 1: Illustrative Optimized Geometrical Parameters for Benzoic acid, 2-nitro-3-(phenylmethoxy)- using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value | Description |

| C1-C7 Bond Length | ~1.50 Å | Bond between the ring and carboxylic carbon |

| C2-N1 Bond Length | ~1.48 Å | Bond between the ring and nitro-group nitrogen |

| Dihedral Angle (C2-C1-C7=O) | ~45-60° | Twist of the carboxylic acid group relative to the ring |

| Dihedral Angle (C1-C2-N=O) | ~70-85° | Twist of the nitro group relative to the ring |

| C3-O-CH₂ Angle | ~117° | Bond angle of the ether linkage |

Note: The values in this table are illustrative and represent typical expectations for a sterically hindered molecule of this type. They are not based on published experimental data for this specific compound.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are routinely used to predict spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. bohrium.comnih.gov By computing the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry, a theoretical NMR spectrum can be generated. nih.gov The predicted chemical shifts for Benzoic acid, 2-nitro-3-(phenylmethoxy)- would reflect its electronic features. For instance, the aromatic protons would show distinct signals influenced by the electron-withdrawing nitro group and the electron-donating, but sterically bulky, phenylmethoxy group. The methylene (B1212753) protons of the benzyl (B1604629) group would appear as a characteristic singlet. Comparing these calculated shifts with experimental data can aid in the definitive assignment of all signals. rsc.org

Vibrational Frequencies: The same DFT calculations used for geometry optimization can be used to compute the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. mdpi.com These calculations would predict characteristic stretching frequencies for the O-H of the carboxylic acid, the C=O carbonyl group, the asymmetric and symmetric stretches of the NO₂ group, and the C-O-C stretches of the ether linkage. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor to improve agreement with experimental spectra.

Analysis of Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions.

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). nih.gov For Benzoic acid, 2-nitro-3-(phenylmethoxy)-, the HOMO is expected to be localized primarily on the phenylmethoxy group and the benzene ring, while the LUMO would likely be centered on the electron-deficient nitrobenzoic acid moiety. researchgate.netresearchgate.net

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). These indices provide a quantitative measure of the molecule's stability and reactivity profile. nih.gov

Table 2: Exemplary Quantum Chemical Descriptors for Benzoic acid, 2-nitro-3-(phenylmethoxy)-

| Descriptor | Formula | Predicted Value (Illustrative) | Significance |

| HOMO Energy | E_HOMO | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | E_LUMO | ~ -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | ~ 4.5 eV | Chemical reactivity, kinetic stability |

| Chemical Hardness | η = (E_LUMO - E_HOMO) / 2 | ~ 2.25 eV | Resistance to change in electron distribution |

| Electronegativity | χ = -(E_HOMO + E_LUMO) / 2 | ~ 4.25 eV | Electron-attracting power |

| Electrophilicity Index | ω = χ² / (2η) | ~ 4.02 eV | Propensity to accept electrons |

Note: These values are hypothetical and intended to illustrate the type of data generated from FMO analysis. They are derived from general knowledge of similar aromatic compounds.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanics is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov An MD simulation would reveal the accessible conformations of Benzoic acid, 2-nitro-3-(phenylmethoxy)- at a given temperature.

For this molecule, MD simulations would be particularly useful for exploring the rotational freedom of the phenylmethoxy group and the carboxylic acid group. By simulating the molecule's trajectory over nanoseconds, one could identify the most stable and frequently occurring conformations in different environments (e.g., in a vacuum or in a solvent). This provides a more complete picture of the molecule's flexibility and the relative energies of different rotational isomers (rotamers), which is not captured by a single static geometry optimization. nih.gov

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry can be used to model hypothetical chemical reactions involving Benzoic acid, 2-nitro-3-(phenylmethoxy)-. For instance, one could investigate its deprotonation, esterification, or further electrophilic substitution.

To study a reaction mechanism, researchers identify the structures of the reactants, products, and any intermediates. Crucially, they also locate the transition state (TS)—the highest energy point along the reaction coordinate. DFT is a common method for optimizing the geometries of transition states and calculating their energies. patsnap.com

The energy difference between the reactants and the transition state gives the activation energy or reaction barrier. A high barrier indicates a slow reaction, while a low barrier suggests a faster one. patsnap.com For example, a computational study could compare the energy barriers for the esterification of the carboxylic acid group under different catalytic conditions to predict the most efficient pathway.

Quantitative Structure-Property Relationships (QSPR) Modeling

QSPR modeling aims to build mathematical models that correlate a molecule's structure with its physicochemical properties. These models are built by calculating a large number of molecular descriptors (which can be derived from DFT or other methods) for a series of related compounds and then using statistical methods to find a correlation with an experimentally measured property.